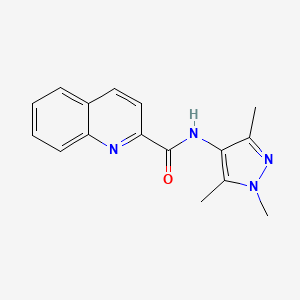
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide, also known as TPCA-1, is a small molecule inhibitor that targets the nuclear factor kappa B (NF-κB) pathway. The NF-κB pathway plays a crucial role in regulating immune response, inflammation, and cell survival. Dysregulation of this pathway has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TPCA-1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide targets the NF-κB pathway by inhibiting the activity of the enzyme IKKβ, which is responsible for activating NF-κB. By blocking this pathway, N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide reduces the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide inhibits cell growth and induces apoptosis. In autoimmune disorders, N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide reduces inflammation and disease severity. In inflammatory diseases, N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide improves survival and reduces inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide has several advantages for lab experiments, including its specificity for the NF-κB pathway, its ability to inhibit IKKβ activity, and its potential therapeutic applications. However, N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide research. One area of interest is the development of more potent and selective IKKβ inhibitors. Another area of interest is the investigation of N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide in combination with other therapeutic agents for cancer and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosing and administration of N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide for therapeutic use. Finally, the potential toxicity of N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide at high doses needs to be further investigated.
Synthesemethoden
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide can be synthesized using a multistep process involving the reaction of 2-chloroquinoline-3-carboxylic acid with 1,3,5-trimethylpyrazole in the presence of a base, followed by a coupling reaction with an amine to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In cancer research, N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells. N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide has also been studied in autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, where it has been shown to reduce inflammation and disease severity. In addition, N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide has been investigated in inflammatory diseases such as sepsis and acute lung injury, where it has been shown to improve survival and reduce inflammation.
Eigenschaften
IUPAC Name |
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-15(11(2)20(3)19-10)18-16(21)14-9-8-12-6-4-5-7-13(12)17-14/h4-9H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGCADYAIJEQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

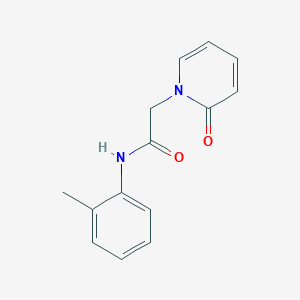
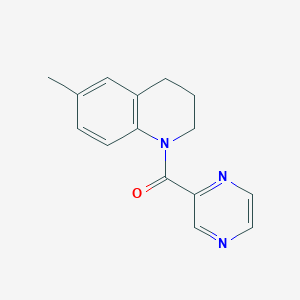
![1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea](/img/structure/B7475843.png)
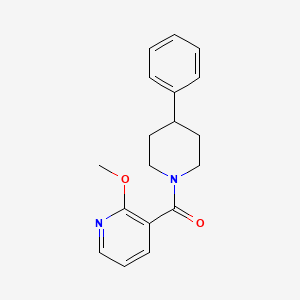
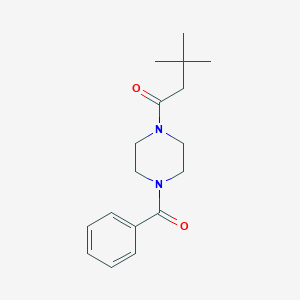
![1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7475862.png)
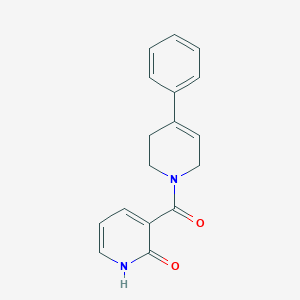
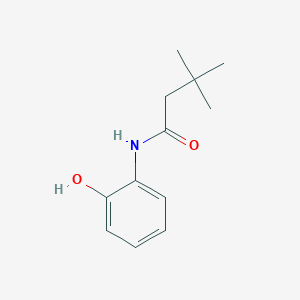
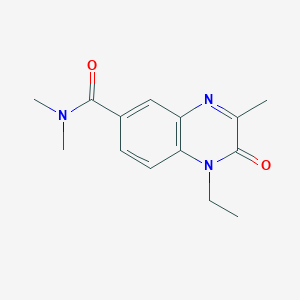
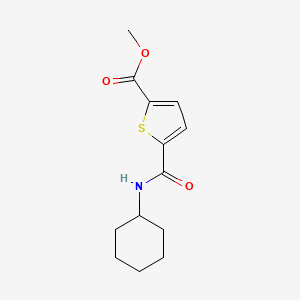
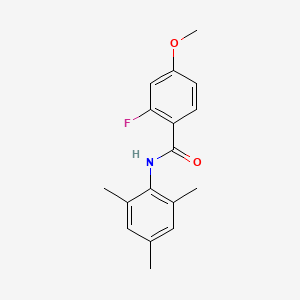
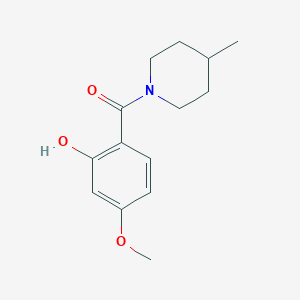
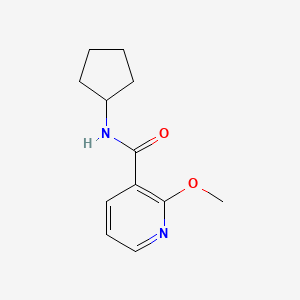
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)